molecular formula C17H23NO4 B13215340 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid

Cat. No.: B13215340
M. Wt: 305.4 g/mol
InChI Key: QPHGQKYARIAFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid typically involves the protection of an amine group using the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction will yield the free amine.

Scientific Research Applications

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection prevents unwanted side reactions during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a benzoic acid moiety. This combination allows for versatile applications in organic synthesis and research.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

3-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid

InChI

InChI=1S/C17H23NO4/c1-11-8-14(10-18(11)16(21)22-17(2,3)4)12-6-5-7-13(9-12)15(19)20/h5-7,9,11,14H,8,10H2,1-4H3,(H,19,20)

InChI Key

QPHGQKYARIAFPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.